

# An In-depth Technical Guide to 2-(3-Bromophenyl)succinic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(3-Bromophenyl)succinic acid

Cat. No.: B151755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(3-Bromophenyl)succinic acid**, a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively available in published literature, this guide synthesizes information from analogous compounds and general chemical principles to offer valuable insights for its application in research and development. The guide covers nomenclature, physicochemical properties, a proposed synthesis protocol, expected reactivity, and safety considerations.

## Introduction

**2-(3-Bromophenyl)succinic acid** belongs to the class of arylsuccinic acids, which are recognized as important intermediates in the synthesis of a variety of organic molecules.<sup>[1]</sup> The presence of a bromine atom on the phenyl ring and two carboxylic acid functionalities provides multiple reaction sites, making it a valuable scaffold for creating diverse chemical libraries. Its utility is particularly noted in the development of novel therapeutic agents, including anti-inflammatory and anticancer drugs, as well as in the formulation of specialized polymers and resins.<sup>[2]</sup> This guide aims to consolidate the available information and provide a practical resource for professionals working with this compound.

## Chemical Identity and Structure

- IUPAC Name: 2-(3-bromophenyl)butanedioic acid
- Synonyms: (3-Bromophenyl)succinic acid
- CAS Number: 69006-89-9
- Molecular Formula:  $C_{10}H_9BrO_4$
- Molecular Weight: 273.08 g/mol

The structure of **2-(3-Bromophenyl)succinic acid**, featuring a succinic acid moiety attached to a brominated phenyl ring at the meta position, is depicted below.

Figure 1: Chemical structure of **2-(3-Bromophenyl)succinic acid**.

## Physicochemical Properties

While a comprehensive, experimentally verified dataset for **2-(3-Bromophenyl)succinic acid** is not readily available, some properties have been reported by chemical suppliers. Other properties can be inferred from the parent compound, succinic acid, and related brominated aromatic compounds.

Table 1: Physicochemical Properties of **2-(3-Bromophenyl)succinic Acid** and Related Compounds

Property	2-(3-Bromophenyl)succinic Acid	Succinic Acid (for comparison)	Source
Appearance	Off-white solid	White, odorless crystalline solid	[2]
Boiling Point	365.6 °C at 760 mmHg	235 °C (decomposes)	[1]
Melting Point	> 175 °C (decomposed)	185-190 °C	[1]
Flash Point	174.9 °C	206 °C	[1]
Density	1.691 g/cm <sup>3</sup>	1.564 g/cm <sup>3</sup>	[1]
Refractive Index	1.608	Not applicable (solid)	[1]
Solubility	Data not available	Soluble in water, slightly soluble in ethanol	[3]
pKa <sub>1</sub>	Data not available	4.2	[4]
pKa <sub>2</sub>	Data not available	5.6	[4]

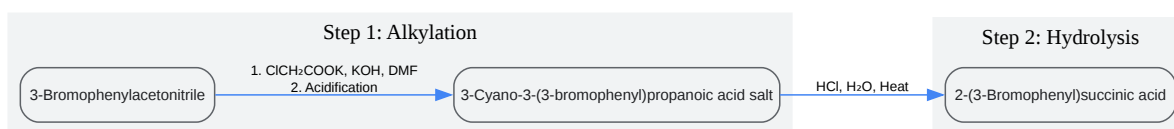
The presence of the lipophilic bromophenyl group is expected to decrease the water solubility of **2-(3-Bromophenyl)succinic acid** compared to succinic acid. The electron-withdrawing nature of the bromine atom may also slightly increase the acidity (lower the pKa) of the carboxylic acid groups compared to the unsubstituted phenylsuccinic acid.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(3-Bromophenyl)succinic acid** is not widely published. However, a general and effective method for the preparation of arylsuccinic acids involves the alkylation of arylacetonitriles with salts of chloroacetic acid, followed by hydrolysis.[1]

## Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process starting from 3-bromophenylacetonitrile.



[Click to download full resolution via product page](#)

Figure 2: Proposed synthesis of **2-(3-Bromophenyl)succinic acid**.

## Experimental Protocol (Adapted from a General Procedure for Arylsuccinic Acids)

### Step 1: Synthesis of 3-Cyano-3-(3-bromophenyl)propanoic acid

- To a solution of 3-bromophenylacetonitrile in dimethylformamide (DMF), add potassium chloroacetate and powdered potassium hydroxide.
- The reaction is expected to be exothermic. Maintain the temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude 3-cyano-3-(3-bromophenyl)propanoic acid.
- Purify the crude product by recrystallization.

### Step 2: Hydrolysis to **2-(3-Bromophenyl)succinic acid**

- Reflux the 3-cyano-3-(3-bromophenyl)propanoic acid obtained in the previous step with a strong mineral acid (e.g., concentrated HCl) in water.

- Continue heating until the hydrolysis of the nitrile to a carboxylic acid and the amide intermediate is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to induce precipitation of the product.
- Collect the solid by filtration, wash with cold water, and dry to obtain **2-(3-Bromophenyl)succinic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent.

## Reactivity and Applications

**2-(3-Bromophenyl)succinic acid** possesses three primary sites for chemical modification: the two carboxylic acid groups and the carbon-bromine bond on the aromatic ring.

## Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties can undergo typical reactions of this functional group, such as:

- Esterification: Reaction with alcohols under acidic conditions to form mono- or di-esters.
- Amidation: Reaction with amines, often activated by coupling agents, to form mono- or di-amides.
- Reduction: Reduction to the corresponding diol using strong reducing agents like lithium aluminum hydride.
- Anhydride Formation: Intramolecular dehydration, potentially upon heating, to form the corresponding cyclic anhydride.

These reactions are fundamental to its use as a building block in the synthesis of pharmaceuticals and polymers.[2]

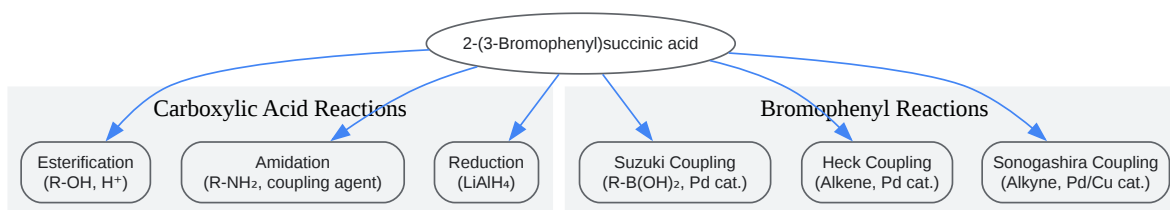
## Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions

include:

- Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.
- Heck Coupling: Palladium-catalyzed reaction with alkenes.
- Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
- Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

The ability to perform these transformations makes **2-(3-Bromophenyl)succinic acid** a valuable intermediate for creating complex molecular architectures.



[Click to download full resolution via product page](#)

Figure 3: Potential reaction pathways for **2-(3-Bromophenyl)succinic acid**.

## Spectroscopic Characterization (Predicted)

As experimental spectra for **2-(3-Bromophenyl)succinic acid** are not readily available, this section provides predicted chemical shifts and characteristic infrared absorption bands based on the analysis of its structure and comparison with related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - Aromatic Protons (Ar-H): Four protons on the phenyl ring are expected to appear as complex multiplets in the range of 7.0-8.0 ppm.

- Methine Proton (-CH-): The proton on the chiral carbon adjacent to the phenyl ring is expected to be a multiplet, likely in the range of 3.5-4.5 ppm.
- Methylene Protons (-CH<sub>2</sub>-): The two diastereotopic protons of the methylene group will likely appear as two separate multiplets or a complex multiplet in the range of 2.5-3.5 ppm.
- Carboxylic Acid Protons (-COOH): Two broad singlets are expected at a downfield shift, typically >10 ppm, which are exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:
  - Carbonyl Carbons (-C=O): Two signals are expected in the range of 170-180 ppm.
  - Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (120-145 ppm), with the carbon attached to the bromine atom showing a characteristic shift.
  - Methine Carbon (-CH-): One signal is expected in the range of 40-50 ppm.
  - Methylene Carbon (-CH<sub>2</sub>-): One signal is expected in the range of 30-40 ppm.

## Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm<sup>-1</sup>.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches are expected just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches will appear just below 3000 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm<sup>-1</sup>.
- C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-600 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 272 and 274 in an approximately 1:1 ratio, which is characteristic of a compound

containing one bromine atom. Common fragmentation patterns would likely involve the loss of water ( $\text{H}_2\text{O}$ ), carboxyl groups ( $\text{COOH}$ ), and cleavage of the succinic acid chain.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **2-(3-Bromophenyl)succinic acid** is not widely available. However, based on the known hazards of succinic acid and related brominated aromatic compounds, the following precautions should be taken:

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[5\]](#)
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear safety glasses with side-shields or goggles.[\[5\]](#)
  - Hand Protection: Wear suitable protective gloves.[\[5\]](#)
  - Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[\[5\]](#)
- First Aid:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[3\]](#)
  - In case of skin contact: Wash with plenty of soap and water.[\[3\]](#)
  - If inhaled: Move person into fresh air.[\[3\]](#)
  - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[\[5\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container.[\[3\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[3\]](#)

## Conclusion



**2-(3-Bromophenyl)succinic acid** is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and materials science. While a comprehensive set of experimental data is not currently available in the public domain, this technical guide provides a solid foundation for its handling, synthesis, and application by leveraging data from analogous compounds and established chemical principles. Further research to fully characterize this compound would be a valuable contribution to the scientific community.

## References

- Wikipedia. (n.d.). Succinic acid. [Link]
- AB Chemicals Inc. (n.d.). 2-(3-bromophenyl)butanedioic acid. MOLBASE. [Link]
- Wiley-VCH. (2007).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. Succinic acid - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-Bromophenyl)succinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151755#2-3-bromophenyl-succinic-acid-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)